molecular formula C23H31N3O3 B6054901 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide

Cat. No.: B6054901
M. Wt: 397.5 g/mol
InChI Key: XLVPFPKWKZWMNS-UHFFFAOYSA-N
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Description

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a methoxy group, a piperidine ring, and a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.

    Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction, often using reagents like carbodiimides.

    Introduction of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(2-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-17(2)26-14-9-20(10-15-26)29-22-16-19(4-5-21(22)28-3)23(27)25-13-8-18-6-11-24-12-7-18/h4-7,11-12,16-17,20H,8-10,13-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPFPKWKZWMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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